REACTION_CXSMILES
|
[CH:1]1([CH2:4][O:5][C:6]2[CH:7]=[C:8](O)[CH:9]=[CH:10][C:11]=2[O:12][CH:13]([F:15])[F:14])[CH2:3][CH2:2]1.N1C=CC=CC=1.S(Cl)(Cl)=O.[CH:27](Cl)(Cl)[Cl:28]>>[CH:1]1([CH2:4][O:5][C:6]2[CH:7]=[C:8]([CH:9]=[CH:10][C:11]=2[O:12][CH:13]([F:15])[F:14])[CH2:27][Cl:28])[CH2:3][CH2:2]1
|
Name
|
3-cyclopropylmethoxy-4-difluoromethoxyphenyl alcohol
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)COC=1C=C(C=CC1OC(F)F)O
|
Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
ADDITION
|
Details
|
ether was added
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a pale yellow oil (26 g)
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)COC=1C=C(CCl)C=CC1OC(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |